B1574689 SGX201

SGX201

Cat. No.: B1574689
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGX201 is a time-release, oral formulation of beclomethasone 17,21-dipropionate (BDP), a potent and topically active corticosteroid, intended for investigational research into the prevention of acute radiation enteritis . This gastrointestinal condition is a serious complication of abdominal or pelvic radiation therapy for cancer, affecting over 100,000 patients annually in the U.S. . It is characterized by radiation-induced cell death in the bowel lining, leading to a severe inflammatory response and prominent symptoms such as diarrhea, nausea, vomiting, and pain . The core research value of this compound lies in its localized mechanism of action. As a corticosteroid, it exerts a local anti-inflammatory effect on the inflamed gastrointestinal tissue . Its time-release oral formulation is designed to deliver this activity directly to the affected area. A Phase 1/2 clinical trial (BDP-ENT-01) in patients with rectal cancer undergoing concurrent radiation and chemotherapy demonstrated that this compound was safe and well-tolerated . The study also provided encouraging exploratory efficacy data, noting a lower incidence of diarrhea compared to historical control data and evidence of a potential dose response for gastrointestinal events . This suggests this compound may help patients maintain their planned cancer treatment regimens by mitigating treatment-related toxicity . This compound has been granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for the prevention of radiation enteritis, highlighting its potential to address an area of unmet medical need . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGX201;  SGX201;  SGX 201. DOR201;  DOR-201;  DOR 201.

Origin of Product

United States

Scientific Research Applications

Prevention of Acute Radiation Enteritis

Clinical Study : A Phase 1/2 clinical trial (protocol BDP-ENT-01) evaluated the safety and efficacy of SGX201 in patients with rectal cancer undergoing concurrent radiation and chemotherapy. The study enrolled 16 patients across four dose groups.

  • Objective : To assess the safety, tolerability, and preliminary efficacy of this compound in preventing signs and symptoms of acute radiation enteritis.
  • Findings :
    • Safety : this compound was found to be safe and well-tolerated across all doses.
    • Efficacy Indicators : There was a notable low incidence of diarrhea compared to historical controls, suggesting potential efficacy in reducing gastrointestinal side effects associated with radiation therapy .

Mitigation of Gastrointestinal Acute Radiation Syndrome

This compound has also been investigated for its role in mitigating morbidity and mortality associated with GI ARS. The compound has received orphan drug designation from the FDA for this application.

  • Preclinical Studies : Prior studies indicated that oral BDP demonstrated significant pharmacological effects in treating severe gastrointestinal inflammation, which supports its use in radiation-related conditions .
  • Future Directions : Following IND clearance from the FDA, further studies are planned to evaluate the pharmacokinetics and pharmacodynamics of this compound in healthy adolescents and young adults .

Case Study 1: Phase 1/2 Clinical Trial for ARE

  • Participants : 16 patients with rectal cancer.
  • Methodology : Patients were randomized into four dose groups, receiving this compound throughout their radiation therapy regimen.
  • Results :
    • The study reported a lower incidence of diarrhea than expected based on historical data.
    • Exploratory data indicated that this compound might effectively prevent acute radiation enteritis symptoms, supporting further research into its clinical utility .

Data Summary Table

ParameterFindings from Clinical Trial
Patient Population16 patients with rectal cancer
Study DesignOpen-label, randomized, dose-finding
Safety ProfileSafe and well-tolerated across all doses
Efficacy IndicatorsLow incidence of diarrhea; potential efficacy noted
Future ResearchFurther studies planned for GI ARS mitigation

Comparison with Similar Compounds

Key Attributes :

  • Mechanism : BDP acts as a locally active corticosteroid, reducing inflammation in radiation-damaged tissues without significant systemic absorption .
  • Clinical Progress: A Phase 1/2 trial (NCT02094378) involving 16 rectal cancer patients demonstrated safety and tolerability across four dose groups (0.5–4 mg BID) with a notably low incidence of severe diarrhea (6.25%) compared to historical controls (30–50%) .
  • Regulatory Status : Granted FDA Fast Track designation for radiation enteritis (2012) and European patents (EP 2,373,160 and EP 2,902,031) covering BDP’s use in radiation-induced GI injury .

SGX201 belongs to a class of topically active corticosteroids designed to mitigate GI inflammation. Below is a detailed comparison with analogous compounds:

This compound vs. OrbeShield® (Oral BDP for Acute GI Injury)
Parameter This compound OrbeShield®
Indication Acute radiation enteritis Acute GI injury (radiation/chemotherapy)
Formulation Enteric-coated tablet (distal GI) Dual-release tablet (proximal + distal GI)
Delivery Mechanism Time-release to distal ileum/colon Immediate + delayed release
Clinical Data Phase 1/2: 6.25% severe diarrhea Preclinical/Phase 1: Reduced mucosal damage in animal models
Unique Advantage Optimized for pelvic radiation toxicity Broad coverage for diffuse GI injury

Rationale : While both use BDP, this compound’s formulation is tailored for localized distal GI protection, whereas OrbeShield®’s dual-release system addresses pan-GI injury, such as in total-body irradiation .

This compound vs. Systemic Corticosteroids (e.g., Prednisone)
Parameter This compound Systemic Corticosteroids
Target Specificity Localized GI action (~90% topical) Systemic absorption (high bioavailability)
Side Effects Minimal immunosuppression Hyperglycemia, osteoporosis, infections
Efficacy in Trials 93.8% patients completed radiotherapy Limited use due to toxicity concerns

Rationale: this compound’s low systemic bioavailability (<1% of oral dose) avoids complications like immunosuppression, making it safer for long-term use in immunocompromised patients .

This compound vs. Other Radiation Protectants (e.g., Amifostine)
Parameter This compound Amifostine
Mechanism Anti-inflammatory (corticosteroid) Radioprotective (free radical scavenger)
Administration Oral Intravenous
Toxicity Profile Well-tolerated (no dose-limiting AEs) Hypotension, nausea, vomiting
Clinical Utility Prevents delayed radiation injury Acute radioprotection during treatment

Rationale : this compound is better suited for chronic inflammation prevention, whereas amifostine is used for acute radioprotection but with poorer tolerability .

Table 1: Phase 1/2 Clinical Outcomes for this compound (N=16)

Outcome Measure Result (%) Historical Control (%)
Severe Diarrhea (Grade ≥3) 6.25 30–50
Treatment Completion Rate 93.8 60–75
Adverse Events (Related) 0 10–20

Key Insights :

  • This compound’s safety profile and efficacy in reducing severe diarrhea suggest superiority over supportive care (e.g., loperamide) and systemic steroids .
  • No treatment-related adverse events were reported, contrasting with amifostine’s 15–30% discontinuation rate due to toxicity .

Preparation Methods

Core Chemical Component

  • Active Ingredient: Beclomethasone dipropionate (BDP), a corticosteroid with anti-inflammatory properties.
  • Formulation Goal: To achieve delayed release in the gastrointestinal tract for localized therapeutic effect.

Research Findings Related to Preparation

  • A Phase 1/2 clinical trial confirmed that SGX201 is safe and well-tolerated across escalating doses, supporting the robustness of the preparation method in producing a reliable delayed-release formulation.
  • The oral administration of this compound demonstrated a potential dose-response effect on gastrointestinal symptoms, indicating successful delivery and release of BDP at the target site.

Comparative Table: General Preparation Steps of Delayed-Release Oral Formulations Like this compound

Preparation Step Description Purpose
API Sourcing Procurement of high-purity BDP Ensures active ingredient quality
Granulation & Mixing Mixing BDP with excipients Achieves uniform distribution and release control
Coating Application of pH-sensitive polymer coating Controls delayed release in GI tract
Tablet Compression/Capsule Filling Formation of final oral dosage form Enables oral administration
Quality Control & Testing Dissolution, stability, and uniformity testing Confirms delayed-release profile and safety

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of SGX201, and how do they influence experimental design in solubility and stability studies?

  • Methodological Answer : Determine solubility using shake-flask methods with HPLC quantification under varied pH (1.2–7.4) and temperature conditions (25–37°C) to simulate physiological environments. Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Particle size distribution via dynamic light scattering (DLS) is critical for bioavailability assessments .

Q. How can researchers validate the purity of this compound synthesized via novel routes?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV/Vis and CAD detectors for impurity profiling.
  • Spectroscopy : 1^1H/13^13C NMR for structural confirmation; HRMS for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination.
    Cross-reference data with literature-reported melting points and spectral libraries .

Q. What in vitro models are appropriate for preliminary efficacy testing of this compound?

  • Methodological Answer : Prioritize cell-based assays (e.g., IC50_{50} determination in cancer cell lines) using MTT/WST-1 viability assays. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis differentiation. Use 3D spheroid models to mimic tumor microenvironments .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vivo and in vitro efficacy data for this compound?

  • Methodological Answer :

Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite interference.

Tumor Microenvironment Factors : Test hypoxia (via HIF-1α markers) and stromal interactions in co-culture models.

Statistical Rigor : Apply mixed-effects modeling to account for inter-subject variability in animal studies .

Q. What computational strategies optimize this compound’s binding affinity while minimizing off-target effects?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with cryo-EM structures of target proteins (e.g., kinase domains).
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability.
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to prioritize analogs with favorable LogP and CYP inhibition profiles .

Q. How can inconsistent reproducibility in this compound synthesis be addressed across labs?

  • Methodological Answer :

  • Protocol Standardization : Publish detailed reaction conditions (solvent purity, catalyst lot numbers, agitation rates).
  • Inter-Lab Validation : Conduct round-robin trials with shared raw materials and analytical standards.
  • Error Tracking : Use Ishikawa diagrams to identify variables (e.g., temperature gradients, moisture levels) .

Data Analysis and Reporting

Q. What statistical methods are recommended for dose-response studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC50_{50}/IC50_{50} with 95% confidence intervals. For synergy studies, apply the Chou-Talalay method (Combination Index) .

Q. How should researchers document contradictory findings in this compound mechanism-of-action studies?

  • Methodological Answer :

  • Transparency : Clearly state experimental conditions (e.g., cell passage number, serum batch).
  • Multivariate Analysis : Use PCA to identify confounding variables (e.g., ROS levels, cell cycle synchronization).
  • Peer Review : Preprint conflicting data for community feedback before final publication .

Tables for Key Methodological Reference

Analytical Technique Application to this compound Detection Limit Critical Parameters
HPLC-UV/VisPurity assessment, degradation monitoring0.1 µg/mLColumn type (C18), mobile phase
LC-MS/MSPharmacokinetic profiling1 ng/mLIonization mode (ESI+), MRM transitions
NMR (1^1H)Structural elucidation0.5 mMSolvent suppression, shimming
Study Type Common Pitfalls Mitigation Strategy
In vivo efficacyHigh inter-animal variabilityUse isogenic strains, block randomization
Synthetic scale-upPolymorphism during crystallizationControlled cooling rates, seeding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.